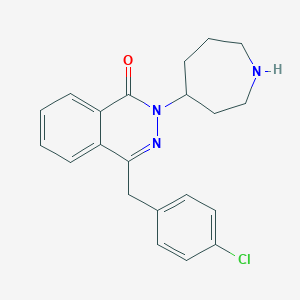

Desmethylazelastine

Description

azelastine metabolite

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O/c22-16-9-7-15(8-10-16)14-20-18-5-1-2-6-19(18)21(26)25(24-20)17-4-3-12-23-13-11-17/h1-2,5-10,17,23H,3-4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYCMIFVXDQIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963859 | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47491-38-3 | |

| Record name | Desmethylazelastine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047491383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLAZELASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W9SOB28Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desmethylazelastine's Interaction with Histamine H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylazelastine is the primary active metabolite of azelastine, a second-generation antihistamine widely used in the treatment of allergic rhinitis and conjunctivitis.[1][2][3] Like its parent compound, this compound exerts its therapeutic effects through potent interaction with the histamine H1 receptor (H1R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound at the H1 receptor, focusing on its binding characteristics, inverse agonist activity, and the subsequent modulation of downstream signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Core Mechanism of Action: H1 Receptor Inverse Agonism

The histamine H1 receptor, in the absence of an agonist, exists in a conformational equilibrium between an inactive (R) and an active (R) state. Histamine, the endogenous agonist, binds preferentially to the R state, shifting the equilibrium towards the active conformation and initiating a downstream signaling cascade.

This compound, like many other second-generation antihistamines, functions not as a simple competitive antagonist but as an inverse agonist . This means that it preferentially binds to the inactive conformation (R) of the H1 receptor, stabilizing it and shifting the equilibrium away from the active state. This action has two key consequences:

-

Competitive Antagonism: By occupying the receptor's binding site, this compound prevents histamine from binding and activating the receptor.

-

Reduction of Constitutive Activity: The H1 receptor exhibits a degree of spontaneous, agonist-independent activity known as constitutive activity. By stabilizing the inactive state, this compound reduces this basal level of receptor signaling, an effect not seen with neutral antagonists.

This dual mechanism of competitive antagonism and reduction of constitutive activity contributes to the potent and sustained therapeutic effects of this compound in mitigating allergic responses.

Quantitative Analysis of H1 Receptor Binding

| Compound | Receptor | Binding Affinity (IC50/Ki) | Source |

| Azelastine | Human Histamine H1 Receptor | High affinity (specific values vary across studies) | |

| This compound | Human Histamine H1 Receptor | Potent antagonist activity (specific Ki/IC50 value not available in reviewed literature) |

Note: The table highlights the potent but currently unquantified H1 receptor antagonist activity of this compound based on available literature.

H1 Receptor Signaling Pathways and Modulation by this compound

The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. As a Gq/11-coupled receptor, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

This compound, by acting as an inverse agonist, effectively dampens this entire signaling pathway. By stabilizing the inactive conformation of the H1 receptor, it prevents the Gq/11 protein from coupling to the receptor, thereby inhibiting the production of IP3 and DAG and the subsequent rise in intracellular calcium levels.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the H1 receptor signaling pathway in its basal, activated, and inhibited states.

Experimental Protocols

The characterization of this compound's interaction with the H1 receptor involves various in vitro assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the affinity of this compound for the human H1 receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a potent H1 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]mepyramine (typically near its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (with a high concentration of an unlabeled antagonist).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium.

Objective: To determine the functional potency (IC50) of this compound as an antagonist/inverse agonist of the H1 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM or Fluo-4 AM).

-

Test Compound: this compound.

-

Agonist: Histamine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the H1R-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

-

Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Histamine Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading, then inject a fixed concentration of histamine (typically the EC80 concentration) into each well. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Normalize the data to the response of cells treated with histamine alone (100% activity) and untreated cells (0% activity).

-

Plot the percentage of inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a potent H1 receptor inverse agonist that effectively mitigates allergic responses by both competitively inhibiting histamine binding and reducing the constitutive activity of the H1 receptor. Its mechanism of action involves the stabilization of the inactive conformation of the receptor, thereby preventing the activation of the Gq/11-PLC-IP3/DAG signaling cascade. While specific quantitative binding affinity data for this compound remains to be fully elucidated in publicly available literature, its potent antagonist activity is well-established. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other H1 receptor modulators, contributing to a deeper understanding of their pharmacology and facilitating the development of novel anti-allergic therapies.

References

The Discovery and Synthesis of Desmethylazelastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylazelastine is the principal active metabolite of the second-generation antihistamine, azelastine. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for pivotal studies are outlined, and logical and biological pathways are illustrated using diagrams to support researchers and professionals in the field of drug development.

Discovery and Pharmacological Profile

This compound was identified as the primary active metabolite of azelastine through oxidative metabolism.[1][2] The transformation from azelastine to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[3]

Pharmacologically, this compound is a potent histamine H1-receptor antagonist, contributing significantly to the therapeutic effects of its parent compound, azelastine.[4] Beyond its antihistaminic activity, this compound also exhibits anti-inflammatory properties, including the inhibition of leukotriene and cytokine release.[4]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize key quantitative data for this compound, providing a comparative perspective with its parent compound, azelastine, where available.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Azelastine | Reference(s) |

| Elimination Half-life (t½) | 54 hours | 22 hours | |

| Plasma Protein Binding | ~97% | ~88% |

Table 2: Pharmacokinetic Parameters in Guinea Pigs (single oral administration of 1.0 mg/kg azelastine hydrochloride)

| Tissue | Cmax (ng/mL) | Tmax (h) | AUC 0-24 (ng•h/mL) | t½ (h) |

| Blood | 17.6 | 3.0-6.0 | 180 | 4.24 |

| Lung | 2863 | 4.0-6.0 | 28502 | 3.90 |

| Data from MedChemExpress, citing Chand N, et al. 1993. |

Table 3: Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | Inhibition Constant (Ki) (µM) | Type of Inhibition |

| CYP2B6 | 32.6 ± 4.8 | Uncompetitive |

| CYP2C9 | 15.0 ± 3.1 | Competitive |

| CYP2C19 | 7.3 ± 1.6 | Competitive |

| CYP2D6 | 1.5 ± 0.2 | Competitive |

| CYP3A4 | 13.2 ± 2.3 | Competitive |

| Data from Nakajima M, et al. 1999. |

Table 4: Electromechanical Response in Human Airway Smooth Muscle

| Compound | Concentration for Significant Suppression of Acetylcholine-induced Depolarization and Contraction | Reference(s) |

| This compound | 10⁻⁶ M | |

| Azelastine | 10⁻⁴ M |

Synthesis of this compound

The synthesis of this compound can be approached as a targeted synthesis or as part of impurity profiling during the manufacturing of azelastine hydrochloride. A potential multi-step synthetic pathway is outlined below.

Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Biological Pathways and Mechanism of Action

Metabolic Pathway

This compound is formed from its parent compound, azelastine, through N-demethylation, a key metabolic process.

Caption: Metabolic conversion of Azelastine to this compound.

Histamine H1 Receptor Signaling Pathway

As a histamine H1-receptor antagonist, this compound blocks the downstream signaling cascade initiated by histamine binding.

Caption: this compound's antagonism of the H1 receptor signaling pathway.

Detailed Experimental Protocols

Inhibition of Acetylcholine-Induced Contraction in Human Airway Smooth Muscle

This protocol is based on the methodology implied in the study by Richards et al. (1990).

-

Objective: To determine the effect of this compound on the electromechanical response of human airway smooth muscle to cholinergic stimulation.

-

Tissue Preparation: Human tracheal smooth muscle is dissected and prepared for in vitro studies.

-

Experimental Setup:

-

The muscle tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

An intracellular microelectrode is used to measure the membrane potential of the smooth muscle cells.

-

A microforce transducer is connected to the tissue to simultaneously measure isometric force (contraction).

-

-

Procedure:

-

A baseline membrane potential and isometric force are established.

-

Acetylcholine is added to the organ bath to induce depolarization and contraction.

-

This compound is introduced at various concentrations (e.g., 10⁻⁶ M) to assess its inhibitory effect on the acetylcholine-induced response.

-

-

Data Analysis: Changes in membrane potential and isometric force in the presence and absence of this compound are recorded and compared to determine the inhibitory potency.

Determination of Cytochrome P450 Inhibition Constants (Ki)

This protocol is a generalized representation based on the study by Nakajima et al. (1999).

-

Objective: To determine the inhibitory effect (Ki) and mechanism of inhibition of this compound on specific human CYP450 isoforms.

-

Enzyme Source: Microsomes from human B-lymphoblast cells expressing specific CYP isoforms (e.g., CYP2D6, CYP3A4) are used.

-

Substrates and Reactions: Specific probe substrates for each CYP isoform are used, for example:

-

CYP2D6: Bufuralol 1'-hydroxylation

-

CYP3A4: Testosterone 6β-hydroxylation

-

-

Procedure:

-

Incubations are prepared containing the CYP-expressing microsomes, a NADPH-generating system, a specific probe substrate at various concentrations, and this compound at several concentrations.

-

The reactions are initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

-

The reactions are terminated, and the formation of the metabolite of the probe substrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: The reaction velocities are plotted against substrate concentrations in the presence of different inhibitor (this compound) concentrations. The type of inhibition (e.g., competitive, noncompetitive, uncompetitive) and the inhibition constant (Ki) are determined by analyzing the data using graphical methods (e.g., Dixon or Lineweaver-Burk plots) and non-linear regression analysis.

Conclusion

This compound is a pharmacologically significant active metabolite of azelastine, exhibiting potent H1-receptor antagonism and a favorable pharmacokinetic profile. Understanding its synthesis, metabolic pathway, and mechanism of action is crucial for the development of new anti-allergic and anti-inflammatory therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences.

References

The Pharmacological Profile of Desmethylazelastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. This document provides a comprehensive overview of the pharmacological profile of this compound, synthesizing data on its mechanism of action, pharmacokinetics, and pharmacodynamics. It is intended to serve as a technical resource, presenting quantitative data in structured tables, detailing relevant experimental methodologies, and visualizing key pathways and workflows to support further research and development.

Introduction

Azelastine undergoes oxidative metabolism in the liver to form N-desmethylazelastine. This metabolite is not only present in significant concentrations in plasma but also exhibits potent pharmacological activity, contributing substantially to the overall therapeutic effects of the parent drug.[1] Understanding the distinct pharmacological properties of this compound is crucial for a complete characterization of azelastine's clinical efficacy and for the development of future anti-allergic therapies. This guide delves into the core pharmacological aspects of this active metabolite.

Mechanism of Action

The primary mechanism of action for this compound is the potent and selective antagonism of the histamine H1 receptor.[2][3] By competitively binding to H1 receptors on nerve endings, smooth muscle cells, and glandular cells, it blocks the effects of histamine, a key mediator released from mast cells during an allergic reaction. This action prevents the classic symptoms of allergy, such as itching, sneezing, and rhinorrhea.

Beyond its primary antihistaminic effect, this compound, like its parent compound, is understood to contribute to a broader anti-inflammatory profile. This includes the stabilization of mast cells and the inhibition of other inflammatory mediators.[1]

Furthermore, preclinical studies have revealed additional pharmacological activities. Notably, this compound has been shown to suppress acetylcholine-induced depolarization and contraction in human airway smooth muscle, suggesting a potential role in modulating cholinergic pathways. It also exhibits inhibitory effects on P-glycoprotein (P-gp), a transporter involved in multidrug resistance.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its formation from a parent drug, high plasma protein binding, and a significantly longer elimination half-life compared to azelastine.

Metabolism and Formation

This compound is formed in the liver through the oxidative metabolism of azelastine. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with specific involvement of isoforms CYP3A4, CYP2D6, and to a lesser extent, CYP1A2.[4] After intranasal administration of azelastine at a steady state, plasma concentrations of this compound typically range from 20% to 50% of the parent azelastine concentrations.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound. Its high protein binding and long half-life contribute to a sustained therapeutic effect.

| Parameter | Value | Species | Reference(s) |

| Elimination Half-life (t½) | ~54 hours | Human | |

| Plasma Protein Binding | ~97% | Human | |

| Plasma Concentration | 20-50% of Azelastine (at steady state) | Human | |

| Apparent Volume of Distribution (Vd) | Data not available | ||

| Clearance (CL) | Slower than Azelastine | Guinea Pig |

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its potent interaction with the histamine H1 receptor and other cellular targets.

Receptor and Transporter Binding Affinity

| Target | Ligand/Substrate | Value (IC50) | Assay Type | Reference(s) |

| Histamine H1 Receptor | - | Potent Antagonist (Specific Ki/IC50 N/A) | Radioligand Binding (inferred) | |

| P-glycoprotein (P-gp/MDR1) | Daunorubicin Transport | 11.8 µM | P-gp Transport Inhibition | |

| P-glycoprotein (P-gp/MDR1) | Digoxin Transport | 41.8 µM | P-gp Transport Inhibition |

Functional Activity

-

Antihistaminic Activity : As a potent H1 antagonist, this compound effectively blocks histamine-induced physiological responses.

-

Anti-cholinergic Activity : In isolated human tracheal smooth muscle, this compound (at 1 µM) was found to significantly suppress acetylcholine-induced depolarization and contractions. This effect was observed at a lower concentration than for the parent compound, azelastine (100 µM), suggesting the metabolite may be a more potent modulator of airway smooth muscle cholinergic response.

-

CYP450 Inhibition : this compound has been shown to be a more potent inhibitor of certain cytochrome P450 isoenzymes, such as CYP2D6, than azelastine itself.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on established in vitro and in vivo methodologies.

Competitive Radioligand Binding Assay (H1 Receptor)

This assay is employed to determine the binding affinity of a compound for a specific receptor.

-

Objective : To determine the IC50 and/or Ki value of this compound for the histamine H1 receptor.

-

Methodology :

-

Membrane Preparation : A source of H1 receptors (e.g., human lung tissue or CHO cells expressing the recombinant human H1 receptor) is homogenized and centrifuged to isolate a membrane preparation rich in receptors.

-

Incubation : The membrane preparation is incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled ligand known to bind to the H1 receptor (e.g., [3H]pyrilamine).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium & Separation : The mixture is incubated to allow binding to reach equilibrium. Bound radioligand is then separated from unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification : The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the test compound. A non-linear regression analysis is used to calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Pharmacokinetic Analysis in Plasma

This protocol outlines the method for quantifying this compound concentrations in biological matrices to determine pharmacokinetic parameters.

-

Objective : To measure the concentration of this compound in plasma samples over time.

-

Methodology :

-

Sample Collection : Following administration of azelastine to subjects (human or animal), blood samples are collected into anticoagulant-containing tubes at predefined time points.

-

Plasma Preparation : Samples are centrifuged to separate plasma from whole blood. Plasma is harvested and stored frozen (-80°C) until analysis.

-

Sample Extraction : A known volume of plasma is treated to extract the drug and metabolite. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. An internal standard (a molecule with similar chemical properties, often a stable isotope-labeled version of the analyte) is added to correct for extraction variability.

-

LC-MS/MS Analysis : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system, which separates this compound from other components. The eluent is then introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive detection and quantification of this compound and the internal standard.

-

Data Analysis : A calibration curve is generated using standards of known concentration. The concentration of this compound in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve. These concentration-time data are then used to calculate key pharmacokinetic parameters.

-

Conclusion

This compound is a pharmacologically significant contributor to the clinical profile of azelastine. Its potent histamine H1-receptor antagonism, coupled with a remarkably long elimination half-life of approximately 54 hours and high plasma protein binding, ensures a sustained antihistaminic effect. Additional activities, including the modulation of cholinergic responses in airway smooth muscle, underscore a complex pharmacological profile that warrants further investigation. The methodologies detailed herein provide a framework for continued research into this active metabolite, which may inform the optimization of anti-allergic therapies and the design of new chemical entities with enhanced efficacy and duration of action.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vivo Metabolism of Azelastine to Desmethylazelastine

This technical guide provides a comprehensive overview of the in vivo metabolism of Azelastine, a potent second-generation antihistamine, to its primary active metabolite, this compound. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and optimizing therapeutic outcomes.

Executive Summary

Azelastine undergoes oxidative metabolism, primarily through N-demethylation, to form its active metabolite, this compound. This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. Specifically, CYP3A4 is the major contributor, with significant involvement from CYP2D6 and a minor role played by CYP1A2. This compound itself exhibits antihistaminic activity and has a longer elimination half-life than the parent compound, contributing to the overall therapeutic effect. This guide details the enzymatic kinetics, relevant pharmacokinetic parameters, and the experimental methodologies used to elucidate this metabolic pathway.

The Metabolic Pathway: N-Demethylation of Azelastine

The principal metabolic route for Azelastine in humans is N-demethylation, which involves the removal of a methyl group from the azepane ring to form this compound[1][2]. This reaction is catalyzed by the cytochrome P450 monooxygenase system, a critical family of enzymes responsible for the metabolism of a vast number of xenobiotics, including many pharmaceutical agents[3][4].

Key Cytochrome P450 Isoforms

In vitro studies using human liver microsomes and recombinant CYP enzymes have identified the specific isoforms responsible for Azelastine's N-demethylation[1].

-

CYP3A4: This is the main enzyme responsible for the N-demethylation of Azelastine.

-

CYP2D6: This isoform also plays a significant role in the metabolism of Azelastine to this compound.

-

CYP1A2: This enzyme contributes to a lesser extent to the formation of this compound.

The involvement of multiple CYP enzymes suggests that the metabolism of Azelastine can be influenced by genetic polymorphisms in these enzymes (particularly CYP2D6 and CYP3A4) and by co-administered drugs that are inhibitors or inducers of these specific isoforms.

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize the key quantitative data related to the metabolism and pharmacokinetics of Azelastine and this compound.

Table 1: Pharmacokinetic Parameters of Azelastine and this compound

| Parameter | Azelastine | This compound | Reference(s) |

| Elimination Half-Life (t½) | ~22 hours | ~54 hours | |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours (intranasal) | Numerically similar to Azelastine | |

| Plasma Protein Binding | ~88% | ~97% | |

| Systemic Bioavailability | ~40% (intranasal) | - | |

| Plasma Clearance | 0.5 L/h/kg | - | |

| Volume of Distribution (Vd) | 14.5 L/kg | - |

Table 2: Enzyme Kinetic Parameters for Azelastine N-demethylation

Eadie-Hofstee plots of Azelastine N-demethylation in human liver microsomes were biphasic, indicating the involvement of at least two enzymes with different affinities (a high-affinity and a low-affinity component).

| Enzyme/Component | KM (Michaelis Constant) | Reference(s) |

| High-affinity component (Human Liver Microsomes) | 2.4 ± 1.3 µM | |

| Low-affinity component (Human Liver Microsomes) | 79.7 ± 12.8 µM | |

| Recombinant CYP2D6 | 2.1 µM - 3.75 µM | |

| Recombinant CYP3A4 | 43.7 µM - 51.1 µM | |

| Recombinant CYP1A2 | 125.4 µM |

The KM value for recombinant CYP2D6 aligns with the high-affinity component, while the KM values for CYP3A4 and CYP1A2 align with the low-affinity component observed in human liver microsomes.

Table 3: Estimated Contribution of CYP Isoforms to Azelastine N-demethylation

| CYP Isoform | Average Contribution (%) | Reference(s) |

| CYP3A4 | 76.6% | |

| CYP2D6 | 21.8% | |

| CYP1A2 | 3.9% |

Note: The percent contribution of each isoform can vary among individuals.

Experimental Protocols

The characterization of Azelastine metabolism has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Metabolism Studies using Human Liver Microsomes

This approach is fundamental for studying drug metabolism in a controlled environment that simulates the liver's enzymatic machinery.

-

Objective: To determine the kinetics of Azelastine N-demethylation and identify the responsible enzyme families.

-

Methodology:

-

Preparation: Human liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of CYP enzymes, are prepared from donor livers.

-

Incubation: A reaction mixture is prepared containing pooled human liver microsomes, Azelastine at various concentrations, and an NADPH-generating system (cofactor required for CYP enzyme activity) in a phosphate buffer.

-

Reaction: The mixture is incubated at 37°C for a specified time. The reaction is then terminated, often by adding a cold organic solvent like acetonitrile.

-

Inhibition Studies: To identify specific CYP isoforms, known chemical inhibitors are added to the incubation mixture. For example, ketoconazole is a potent inhibitor of CYP3A4, and bufuralol can inhibit the high-affinity component (CYP2D6).

-

Analysis: The concentration of the formed metabolite, this compound, is quantified using analytical techniques like HPLC-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Enzyme kinetic parameters (KM and Vmax) are determined by plotting reaction velocity against substrate concentration and fitting the data to models like the Michaelis-Menten equation. Biphasic kinetics are often visualized using Eadie-Hofstee plots.

-

Studies with Recombinant Human CYP Enzymes

To pinpoint the exact contribution of individual CYP isoforms, enzymes are expressed in heterologous systems.

-

Objective: To determine the specific activity of individual CYP isoforms in metabolizing Azelastine.

-

Methodology:

-

Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2, etc.), often expressed in baculovirus-infected insect cells or human B-lymphoblastoid cells, are used.

-

Incubation: Each recombinant CYP isoform is incubated separately with Azelastine and an NADPH-generating system.

-

Analysis: The rate of this compound formation is measured for each isoform.

-

Kinetic Analysis: KM and Vmax values are calculated for each active enzyme, allowing for a direct comparison of their efficiency in metabolizing Azelastine.

-

In Vivo Pharmacokinetic Studies

Human clinical trials are essential to confirm the in vitro findings and understand the drug's behavior in the body.

-

Objective: To determine the pharmacokinetic profile of Azelastine and this compound in humans following administration.

-

Methodology:

-

Study Design: A randomized, two-way crossover study design is often employed with healthy volunteers. This design allows each subject to serve as their own control.

-

Administration: A single dose of Azelastine (e.g., as a nasal spray) is administered to the subjects.

-

Blood Sampling: Serial blood samples are collected at predefined time points over an extended period (e.g., up to 72-96 hours) to capture the absorption, distribution, metabolism, and excretion phases of both the parent drug and its metabolite.

-

Bioanalysis: Plasma is separated from the blood samples, and the concentrations of Azelastine and this compound are determined using a validated bioanalytical method, typically LC-MS/MS.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination half-life) for both compounds.

-

Analytical Methods for Quantification

Accurate and sensitive analytical methods are critical for all metabolism and pharmacokinetic studies.

-

Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying Azelastine and this compound in biological matrices like plasma and microsomal incubates.

-

Procedure Outline:

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes (Azelastine and this compound) and an internal standard from the biological matrix.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system, where the parent drug and metabolite are separated on a C18 or similar column.

-

Mass Spectrometric Detection: The separated compounds are ionized (e.g., using electrospray ionization) and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.

-

Conclusion

The in vivo metabolism of Azelastine is a well-characterized process dominated by N-demethylation to its active metabolite, this compound. This conversion is primarily catalyzed by CYP3A4 and CYP2D6, with a minor contribution from CYP1A2. This compound has a significantly longer half-life than Azelastine, which likely contributes to the sustained therapeutic effect of the drug. A thorough understanding of this metabolic pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for drug development professionals to anticipate potential drug interactions and to design safer and more effective therapeutic regimens.

References

- 1. Azelastine N-demethylation by cytochrome P-450 (CYP)3A4, CYP2D6, and CYP1A2 in human liver microsomes: evaluation of approach to predict the contribution of multiple CYPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro identification of the human cytochrome P-450 enzymes involved in the N-demethylation of azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openanesthesia.org [openanesthesia.org]

- 4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

The Cytochrome P450-Mediated Bioactivation of Azelastine: A Technical Guide to Desmethylazelastine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, undergoes significant metabolism in the liver, primarily through N-demethylation to its active metabolite, desmethylazelastine. This biotransformation is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms involved and their relative contributions is paramount for predicting drug-drug interactions, assessing patient variability in drug response, and ensuring the safe and effective development of azelastine-based therapeutics. This technical guide provides an in-depth overview of the role of cytochrome P450 in this compound formation, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Azelastine is a phthalazinone derivative recognized for its anti-allergic and anti-asthmatic properties.[1][2] Its therapeutic efficacy is, in part, attributed to its active metabolite, this compound, which is formed through oxidative metabolism mediated by the cytochrome P450 system.[3][4] The primary N-demethylation pathway is a critical determinant of azelastine's pharmacokinetic profile. Variations in the activity of the involved CYP enzymes, due to genetic polymorphisms or co-administered drugs, can significantly impact the plasma concentrations of both the parent drug and its active metabolite, potentially leading to altered efficacy or adverse effects. This guide delves into the core of azelastine metabolism, focusing on the identification and characterization of the CYP enzymes responsible for this compound formation.

Cytochrome P450 Isoforms in this compound Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have been instrumental in elucidating the key players in azelastine N-demethylation. The scientific consensus points to a multi-enzyme involvement, with CYP3A4 and CYP2D6 being the principal contributors, and CYP1A2 playing a minor role.[1]

Eadie-Hofstee plots of azelastine N-demethylation in human liver microsomes have revealed biphasic kinetics, suggesting the involvement of at least two enzymes with different affinities for the substrate. A high-affinity component, primarily attributed to CYP2D6, and a low-affinity component, mainly associated with CYP3A4, have been described. While some studies also indicate the participation of CYP1A1 and CYP2C19, their contribution to the overall metabolism of azelastine appears to be less significant.

The relative contributions of the major isoforms can vary among individuals, but on average, CYP3A4 is responsible for the majority of this compound formation, followed by CYP2D6 and then CYP1A2.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on azelastine metabolism. These values provide a quantitative basis for understanding the enzyme kinetics and inhibitory potential related to this compound formation.

Table 1: Michaelis-Menten Constants (Km) for Azelastine N-demethylation

| CYP Isoform | Km (µM) | Experimental System | Reference |

| High-affinity component | 2.4 ± 1.3 | Human Liver Microsomes | |

| Low-affinity component | 79.7 ± 12.8 | Human Liver Microsomes | |

| High-affinity component | 14.1 | Human Liver Microsomes | |

| Low-affinity component | 54.7 | Human Liver Microsomes | |

| CYP2D6 | 2.1 | Recombinant (baculovirus-infected insect cells) | |

| CYP2D6 | 3.75 | Recombinant (baculovirus-infected insect cells) | |

| CYP3A4 | 51.1 | Recombinant (baculovirus-infected insect cells) | |

| CYP3A4 | 43.7 | Recombinant (baculovirus-infected insect cells) | |

| CYP1A2 | 125.4 | Recombinant (baculovirus-infected insect cells) |

Table 2: Inhibition Constants (IC50) for Azelastine N-demethylase Activity in Human Liver Microsomes

| Inhibitor | Target CYP(s) | IC50 (µM) | Azelastine Concentration | Reference |

| Ketoconazole | CYP3A4 | 0.08 | 5 µM | |

| Erythromycin | CYP3A4 | 18.2 | 5 µM | |

| Fluvoxamine | CYP1A2 | 17.2 | 5 µM | |

| Troleandomycin | CYP3A4 | Significant Inhibition | Not Specified | |

| Omeprazole | CYP2C19 | Weak Inhibition | Not Specified | |

| Sulfaphenazole | CYP2C9 | Weak Inhibition | Not Specified | |

| Furafylline | CYP1A2 | Weak Inhibition | Not Specified |

Table 3: Inhibition Constants (Ki) of Azelastine and this compound on CYP Isoform Activity

| Compound | Inhibited CYP | Ki (µM) | Inhibition Type | Reference |

| Azelastine | CYP2D6 | 1.2 ± 0.1 | Competitive | |

| This compound | CYP2D6 | 1.5 ± 0.2 | Competitive | |

| Azelastine | CYP2C9 | 13.9 ± 1.8 | Competitive | |

| This compound | CYP2C9 | 15.0 ± 3.1 | Competitive | |

| Azelastine | CYP2C19 | 21.9 ± 2.2 | Competitive | |

| This compound | CYP2C19 | 7.3 ± 1.6 | Competitive | |

| Azelastine | CYP3A4 | 23.7 ± 4.6 | Competitive | |

| This compound | CYP3A4 | 13.2 ± 2.3 | Competitive | |

| This compound | CYP2B6 | 32.6 ± 4.8 | Uncompetitive |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the role of cytochrome P450 in this compound formation.

In Vitro Metabolism of Azelastine using Human Liver Microsomes

Objective: To determine the kinetics of this compound formation in a mixed-enzyme system representative of the human liver.

Materials:

-

Pooled human liver microsomes (HLM)

-

Azelastine hydrochloride

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification (e.g., azelastine-¹³C, d₃)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration), potassium phosphate buffer, and MgCl₂ (e.g., 3.3 mM).

-

Substrate Addition: Add varying concentrations of azelastine to the incubation mixtures to determine kinetic parameters (e.g., 0, 1, 10, 50, 100, 200, 500, and 1000 µM for Km determination).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration e.g., 1-10 mM).

-

Incubation: Incubate the reactions at 37°C with gentle agitation for a predetermined time (e.g., up to 60 minutes). Time course experiments should be conducted to ensure initial rate conditions (less than 15-20% substrate turnover).

-

Termination of Reaction: Terminate the reactions at various time points by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis of this compound formation by a validated HPLC-MS/MS method.

Metabolism of Azelastine by Recombinant Human CYP Enzymes

Objective: To identify the specific CYP isoforms responsible for azelastine N-demethylation and to determine their individual kinetic parameters.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Azelastine hydrochloride

-

Sorensen buffer (e.g., 5 mM, pH 7.4) or potassium phosphate buffer

-

NADPH

-

HPLC-MS/MS system

Procedure:

-

Incubation Setup: Prepare incubation mixtures containing individual recombinant CYP enzymes (e.g., 100 pmol CYP/mL), buffer, and varying concentrations of azelastine.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1-10 mM.

-

Incubation: Incubate at 37°C for a time period determined to be within the linear range of metabolite formation for each specific isozyme.

-

Reaction Termination and Sample Processing: Follow the same procedure as described for human liver microsomes (Section 4.1).

-

Analysis: Quantify the formation of this compound using HPLC-MS/MS.

CYP Inhibition Assay for Azelastine Metabolism

Objective: To confirm the involvement of specific CYP isoforms in azelastine N-demethylation using selective chemical inhibitors.

Materials:

-

Pooled human liver microsomes

-

Azelastine hydrochloride

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6, fluvoxamine or furafylline for CYP1A2)

-

NADPH regenerating system or NADPH

-

Potassium phosphate buffer (pH 7.4)

-

HPLC-MS/MS system

Procedure:

-

Inhibitor Pre-incubation: Pre-incubate human liver microsomes with a range of concentrations of the selective inhibitor at 37°C for a specified time (e.g., 10-15 minutes). A control incubation without the inhibitor should be run in parallel.

-

Substrate Addition: Add azelastine to the pre-incubated mixtures. The concentration of azelastine should ideally be close to the Km value for the enzyme being inhibited.

-

Reaction Initiation, Incubation, Termination, and Analysis: Follow the procedures outlined in Section 4.1.

-

Data Analysis: Determine the IC50 value for each inhibitor by plotting the percentage of inhibition of this compound formation against the inhibitor concentration.

Analytical Method: HPLC-MS/MS for Azelastine and this compound

Objective: To separate and quantify azelastine and this compound in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: YMC C8 or equivalent

-

Mobile Phase: Acetonitrile and 5 mM ammonium acetate solution (e.g., 70:30, v/v), pH adjusted to 6.4

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 10 µL

-

Run Time: < 2.0 minutes

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Azelastine: m/z 382.2 → 112.2

-

This compound: (requires specific determination, but would be expected at m/z 368.2 → fragment ion)

-

Internal Standard (e.g., Clomipramine): m/z 315.3 → 228.0

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, collision gas, ion spray voltage, temperature).

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows described in this guide.

References

- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. oyc.co.jp [oyc.co.jp]

- 4. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Desmethylazelastine: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a potent second-generation histamine H1 receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis.[1] The metabolic conversion from azelastine to this compound, primarily mediated by the cytochrome P450 enzyme system, results in a compound that not only retains but in some aspects exhibits enhanced pharmacological activity.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to support further research and drug development efforts in the field of antihistamines.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound in comparison to its parent compound, azelastine. This data is crucial for understanding the nuances of its structure-activity relationship.

| Compound | Receptor | Assay Type | Value | Units | Reference |

| This compound | Acetylcholine Receptor (Airway Smooth Muscle) | Functional Assay (Contraction Inhibition) | 1.0 x 10⁻⁶ | M | [3] |

| Azelastine | Acetylcholine Receptor (Airway Smooth Muscle) | Functional Assay (Contraction Inhibition) | 1.0 x 10⁻⁴ | M | [3] |

| Azelastine | Histamine H1 Receptor | Radioligand Binding Assay (IC₅₀) | Consistently low | nM | [4] |

| Azelastine | Histamine Release (Mast Cells) | Functional Assay (IC₅₀) | < 20 | µM |

| Compound | Enzyme | Inhibition Type | Kᵢ Value | Units | Reference |

| This compound | CYP2B6 | Uncompetitive | 32.6 | µM | |

| This compound | CYP2C9 | Competitive | 15.0 | µM | |

| This compound | CYP2C19 | Competitive | 7.3 | µM | |

| This compound | CYP2D6 | Competitive | 1.5 | µM | |

| This compound | CYP3A4 | Competitive | 13.2 | µM | |

| Azelastine | CYP2C9 | Competitive | 13.9 | µM | |

| Azelastine | CYP2C19 | Competitive | 21.9 | µM | |

| Azelastine | CYP2D6 | Competitive | 1.2 | µM | |

| Azelastine | CYP3A4 | Competitive | 23.7 | µM |

Structure-Activity Relationship (SAR) Analysis

The primary structural difference between azelastine and this compound is the absence of a methyl group on the nitrogen atom of the azepane ring. This seemingly minor modification has significant implications for the molecule's pharmacological profile.

General SAR principles for H1 antihistamines highlight the importance of a diaryl substitution for significant H1 affinity and a terminal tertiary amine for maximum activity. Both azelastine and this compound possess these core features.

The N-demethylation of azelastine to this compound leads to a molecule that is a more potent inhibitor of acetylcholine-induced contractions in airway smooth muscle. This suggests that the N-methyl group in azelastine may introduce some steric hindrance or alter the electronic properties of the azepane nitrogen, thereby influencing its interaction with non-histaminergic receptors.

Regarding its interaction with metabolic enzymes, this compound exhibits a stronger inhibitory effect on several cytochrome P450 isoforms, including CYP2C19 and CYP3A4, compared to azelastine. This indicates that the N-demethylated structure has a higher affinity for the active sites of these enzymes. The competitive nature of this inhibition suggests that this compound directly competes with other substrates for binding to the enzyme.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand)

This protocol outlines the steps for a competitive radioligand binding assay to determine the binding affinity of test compounds for the histamine H1 receptor.

1. Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

-

Test Compounds: this compound, Azelastine, and other compounds of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester and liquid scintillation counter.

2. Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]mepyramine (typically at its Kd value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin). Incubate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting non-specific binding from total binding.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Kᵢ Calculation: Calculate the inhibitory constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine Release Assay from Mast Cells

This protocol describes a method to measure histamine release from mast cells following stimulation.

1. Materials:

-

Mast Cells: Rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3).

-

Cell Culture Medium.

-

Tyrode's Buffer.

-

Stimulating Agent: Compound 48/80 or an antigen (if cells are sensitized).

-

Test Compounds: this compound, Azelastine.

-

Lysis Buffer: 1% Triton X-100.

-

Histamine ELISA Kit.

-

96-well plates.

2. Procedure:

-

Cell Preparation: Isolate and purify mast cells. Resuspend the cells in Tyrode's buffer to the desired density (e.g., 1 x 10⁶ cells/mL).

-

Pre-incubation: Add the test compounds at various concentrations to the wells of a 96-well plate. Then, add the mast cell suspension to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.

-

Stimulation: Add the stimulating agent to the wells to induce histamine release. For spontaneous release, add buffer instead. For total histamine content, add lysis buffer to a separate set of wells. Incubate for 30 minutes at 37°C.

-

Termination: Stop the reaction by placing the plate on ice.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.

-

Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Percentage of Histamine Release: Calculate the percentage of histamine release using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100.

-

IC₅₀ Determination: Plot the percentage of histamine release against the logarithm of the test compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq family of G proteins. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the generation of second messengers and subsequent cellular responses.

Upon histamine binding, the H1 receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated α-subunit of Gq then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream effector proteins, leading to the characteristic physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.

Conclusion

This compound is a key active metabolite of azelastine that demonstrates a potent and multifaceted pharmacological profile. The absence of the N-methyl group on the azepane ring appears to enhance its activity at certain non-histaminergic receptors and alters its interaction with metabolic enzymes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and to design novel H1 receptor antagonists with improved efficacy and safety profiles. A deeper understanding of the subtle structural nuances that govern the activity of this compound will be instrumental in the future of antihistamine drug discovery.

References

- 1. droracle.ai [droracle.ai]

- 2. Azelastine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Desmethylazelastine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Desmethylazelastine, an active metabolite of the second-generation antihistamine, Azelastine. The following sections detail its chemical identity, key physical and chemical parameters, and relevant biological pathways, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and drug development.

Chemical and Physical Properties

This compound, a significant metabolite of Azelastine, retains potent pharmacological activity. Its fundamental physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(azepan-4-yl)-4-[(4-chlorophenyl)methyl]phthalazin-1-one |

| Synonyms | N-Desmethyl Azelastine, DAZ, Demethylazelastine |

| CAS Number | 47491-38-3 |

| Chemical Formula | C₂₁H₂₂ClN₃O |

| Molecular Weight | 367.88 g/mol |

| Appearance | Pale Yellow to Light Yellow Solid |

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Melting Point | 90-95 °C | [1][2] |

| Boiling Point | 544.1 ± 60.0 °C (Predicted) | [2] |

| pKa | 10.49 ± 0.40 (Predicted) | |

| logP | 3.9 (XLogP3, Predicted) | [3] |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol. Quantitative aqueous solubility data is not readily available. | [2] |

Biological Context and Signaling Pathways

This compound is formed in the liver through the metabolism of Azelastine, primarily by cytochrome P450 enzymes. It is an active metabolite and contributes to the overall therapeutic effect of Azelastine by acting as a potent histamine H1 receptor antagonist.

The metabolic conversion of Azelastine to this compound is a critical step in its biotransformation. This process is primarily mediated by CYP3A4 and CYP2D6, with minor contributions from CYP1A2.

This compound exerts its antihistaminic effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 signaling cascade, leading to the release of intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate allergic and inflammatory responses. This compound, as an antagonist, prevents this cascade.

This compound has also been shown to be an inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. Inhibition of P-gp can have significant implications for drug-drug interactions and the cellular accumulation of P-gp substrates.

Experimental Protocols

The determination of physicochemical properties such as pKa, logP, and solubility is fundamental in drug discovery and development. Below are detailed methodologies for these key experiments.

The dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

Apparatus:

-

Calibrated pH meter with a suitable electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

-

-

Reagents:

-

This compound sample of known concentration (e.g., 1 mM)

-

Standardized 0.1 M hydrochloric acid (HCl)

-

Standardized 0.1 M sodium hydroxide (NaOH)

-

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

-

High-purity water

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound in water, potentially with a co-solvent if solubility is low. Add KCl to maintain constant ionic strength.

-

Place the solution in the reaction vessel and immerse the pH electrode.

-

If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH.

-

Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.

-

The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. The shake-flask method is the gold standard for its determination.

-

Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached, and the logP is calculated from the ratio of these concentrations.

-

Apparatus:

-

Separatory funnels or vials with tight-fitting caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Reagents:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer of a specific pH (pre-saturated with n-octanol)

-

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow it to equilibrate at a constant temperature.

-

Allow the two phases to separate completely. Centrifugation may be used to expedite this process.

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Repeat the experiment at different initial concentrations to ensure that the logP value is independent of concentration.

-

Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

-

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

-

Apparatus:

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration or centrifugation equipment to separate undissolved solid

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

-

Reagents:

-

Solid this compound

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution is formed and solid remains.

-

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Carefully collect the clear supernatant.

-

Dilute the supernatant with a suitable solvent if necessary and determine the concentration of this compound using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

-

Perform the experiment in triplicate.

-

This guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and methodologies are intended to support further research and development efforts involving this pharmacologically active compound.

References

Early-Phase Research on Desmethylazelastine's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylazelastine is the principal and pharmacologically active metabolite of azelastine, a second-generation antihistamine widely used for the treatment of allergic rhinitis and conjunctivitis. Possessing a significantly longer elimination half-life and higher plasma protein binding than its parent compound, this compound is a subject of growing interest for its own therapeutic potential. This technical guide provides a comprehensive overview of the early-phase research into this compound, summarizing its known pharmacological properties, and outlining key experimental methodologies for its further investigation. While much of the existing data is derived from studies on azelastine, this guide focuses on the specific attributes of this compound where available and extrapolates potential research avenues based on the pharmacology of its parent compound.

Pharmacological Profile

This compound is formed through the oxidative metabolism of azelastine, primarily by the cytochrome P450 enzyme system. It is recognized for its potent histamine H1-receptor antagonist activity.[1][2]

Pharmacokinetics

In vitro studies using human plasma have demonstrated that this compound exhibits a high degree of plasma protein binding at approximately 97%, which is greater than that of azelastine (around 88%).[2] Furthermore, this compound has a notably longer elimination half-life of about 54 hours, compared to 22 hours for azelastine, suggesting a prolonged duration of action.[2]

| Parameter | This compound | Azelastine | Reference |

| Plasma Protein Binding | ~97% | ~88% | [2] |

| Elimination Half-life | ~54 hours | ~22 hours |

Pharmacodynamics

Early research indicates that this compound is not merely an active metabolite but may possess superior potency in certain aspects compared to azelastine. An in vitro study on human airway smooth muscle revealed that this compound significantly suppressed acetylcholine-induced depolarization and contraction at a concentration of 10⁻⁶ M. In contrast, azelastine required a higher concentration of 10⁻⁴ M to achieve similar results, suggesting that this compound may be the primary active compound affecting airway smooth muscle.

Therapeutic Potential & Mechanism of Action

The therapeutic potential of this compound extends beyond its established H1-receptor antagonism and is thought to encompass a broader range of anti-inflammatory and immunomodulatory effects, similar to its parent compound, azelastine.

Anti-allergic and Anti-inflammatory Effects

While direct studies on this compound are limited, the known anti-inflammatory properties of azelastine provide a strong basis for inferring the potential of its primary metabolite. Azelastine is known to inhibit the release of various pro-inflammatory mediators, including leukotrienes and cytokines. It is plausible that this compound contributes significantly to these effects.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, research on azelastine has indicated an inhibitory effect on the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory responses. Given that this compound is a major active metabolite, it is highly probable that it also exerts its anti-inflammatory effects through the modulation of this pathway.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols for Future Research

To further elucidate the therapeutic potential of this compound, a series of targeted in vitro and in vivo studies are required. The following protocols are proposed based on standard methodologies in pharmacology and immunology.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Methodology: A competitive radioligand binding assay can be performed using cell membranes from a cell line expressing the human H1 receptor (e.g., CHO or HEK293 cells).

-

Incubate cell membranes with a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine).

-

Add increasing concentrations of unlabeled this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for Histamine H1 Receptor Binding Assay.

-

Objective: To evaluate the ability of this compound to inhibit mast cell degranulation.

-

Methodology:

-

Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitize the cells with IgE.

-

Pre-incubate the sensitized cells with varying concentrations of this compound.

-

Induce degranulation with an appropriate stimulus (e.g., antigen, calcium ionophore A23187).

-

Measure the release of β-hexosaminidase, a marker of degranulation, using a colorimetric assay.

-

Calculate the percentage of inhibition of degranulation for each concentration of this compound to determine the IC50 value.

-

-

Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.

-

Methodology:

-

Use a relevant cell type, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

After an incubation period, collect the cell culture supernatant.

-

Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.

-

Determine the IC50 for the inhibition of each cytokine.

-

In Vivo Models

To investigate the therapeutic efficacy of this compound in a physiological context, established animal models of allergic inflammation are recommended.

-